(2-Chloro-6-fluorophenyl)-[4-(3,5-dimethylfuran-2-carbonyl)piperazin-1-yl]methanone
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Overview
Description
(2-Chloro-6-fluorophenyl)-[4-(3,5-dimethylfuran-2-carbonyl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a dimethylfuran carbonyl group, and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorophenyl)-[4-(3,5-dimethylfuran-2-carbonyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the chloro-fluorophenyl intermediate: This step involves the chlorination and fluorination of a phenyl ring under controlled conditions.
Synthesis of the dimethylfuran carbonyl intermediate: This involves the acylation of dimethylfuran using appropriate reagents.
Coupling with piperazine: The final step involves coupling the intermediates with piperazine under specific reaction conditions, such as the use of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluorophenyl)-[4-(3,5-dimethylfuran-2-carbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-Chloro-6-fluorophenyl)-[4-(3,5-dimethylfuran-2-carbonyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluorophenyl)-[4-(3,5-dimethylfuran-2-carbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-6-fluorophenyl)-[4-(3,5-dimethylfuran-2-carbonyl)piperazin-1-yl]methanone: shares similarities with other compounds containing chloro-fluorophenyl and piperazine groups.
This compound: can be compared with compounds like this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(3,5-dimethylfuran-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3/c1-11-10-12(2)25-16(11)18(24)22-8-6-21(7-9-22)17(23)15-13(19)4-3-5-14(15)20/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLKKCGJINHXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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